molecular formula C13H23NO4 B1529811 Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 896103-70-1

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1529811
CAS No.: 896103-70-1
M. Wt: 257.33 g/mol
InChI Key: MTLANSXDLMFWGB-UHFFFAOYSA-N
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Description

Structural Characteristics of Spiro[4.5]Decane Systems

Core Architecture and Ring Dynamics

The spiro[4.5]decane system comprises a bicyclic structure with a five-membered (cyclopentane) and six-membered (cyclohexane) ring fused at a single carbon atom. In tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, the spiro junction integrates oxygen and nitrogen heteroatoms, altering electronic and steric profiles. The oxygen atom resides in the 1-oxa position (five-membered ring), while the nitrogen occupies the 8-aza position (six-membered ring), creating distinct electronic environments for functional group interactions.

Key Structural Features
Property Value/Description
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Spiro Junction C₁ (five-membered ring) and C₈ (six-membered ring)
Functional Groups tert-Butyl carbamate, hydroxyl, ester, oxygen and nitrogen heteroatoms

The compound’s bicyclic backbone imposes conformational constraints, favoring axial chirality. This rigidity reduces rotational entropy, enhancing binding affinity to biological targets while mitigating metabolic instability.

Influence of Ring Strain and Heteroatom Placement

The spiro[4.5]decane system exhibits moderate ring strain due to the fused five- and six-membered rings. The inclusion of oxygen and nitrogen heteroatoms introduces additional strain but compensates through electronic stabilization. For example, the 1-oxa oxygen participates in lone pair donation, weakening adjacent C–O bonds, while the 8-aza nitrogen’s electron-withdrawing effects influence reactivity at the spiro center.

Comparative Analysis of Ring Strain
Ring Size Strain Energy (kcal/mol) Impact on Reactivity
5-membered Low Facilitates nucleophilic attack at spiro junction
6-membered Moderate Stabilizes carbonyl groups via conjugation

This interplay of ring strain and heteroatom effects enables selective functionalization, as seen in the hydroxyl group’s reactivity at the C₂ position.

Properties

IUPAC Name

tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLANSXDLMFWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation

Step 1: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Reaction: Starting from 1,4-dioxaspiro[4.5]decane-8-one, the compound undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanide in the presence of potassium tert-butoxide.
  • Solvent: Mixture of ethylene glycol dimethyl ether and ethanol.
  • Temperature: Maintained between 0–20 °C.
  • Outcome: Formation of the carbonitrile intermediate with good yield.
  • Notes: The choice of solvent and low temperature controls side reactions and improves selectivity.

Step 2: Alkylation to Introduce 2-Chloroethyl Group

  • Reaction: The carbonitrile intermediate is treated with 1-bromo-2-chloroethane under the strong base lithium diisopropylamide (LDA).
  • Solvent: Toluene.
  • Temperature: 0–20 °C.
  • Time: Approximately 13 hours.
  • Outcome: Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
  • Notes: This step installs the necessary side chain for subsequent cyclization.

Step 3: Hydrogenation, Cyclization, and Ester Formation

  • Reaction: The chloroethyl intermediate undergoes catalytic hydrogenation using Raney nickel under 50 psi pressure in methanol at 50 °C, leading to reduction and cyclization.
  • Subsequently: The cyclized product reacts with tert-butyl dicarbonyl anhydride to form the tert-butyl ester.
  • Time: 6 hours.
  • Outcome: Formation of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate.
  • Notes: This step is crucial for ring closure and introduction of the tert-butyl protecting group.

Step 4: Deprotection to Yield Target Compound

  • Reaction: The tert-butyl ester intermediate is deprotected using pyridinium p-toluenesulfonate.
  • Solvent: Mixed solution of acetone and water.
  • Temperature: 70 °C.
  • Time: 15 hours.
  • Outcome: Final product tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate obtained with ~55% yield after purification.
  • Purification: Extraction with dichloromethane, drying, filtration, and silica gel chromatography.
  • Notes: The deprotection step is mild and preserves the integrity of the spiro structure.

Reaction Conditions Summary Table

Step Solvent(s) Temperature (°C) Pressure (psi) Reaction Time Key Reagents
1 Ethylene glycol dimethyl ether + ethanol 0–20 Atmospheric Not specified p-methylsulfonylmethylisocyanide, potassium tert-butoxide
2 Toluene 0–20 Atmospheric ~13 hours 1-bromo-2-chloroethane, lithium diisopropylamide
3 Methanol 50 50 6 hours Raney nickel, hydrogen gas, tert-butyl dicarbonyl anhydride
4 Acetone + water 70 Atmospheric 15 hours Pyridinium p-toluenesulfonate

Research Findings and Advantages

  • Raw Materials: The process uses inexpensive and readily available starting materials such as 1,4-dioxaspiro[4.5]decane-8-one.
  • Yield: The overall yield is significantly improved compared to previous methods, with the final step yielding approximately 54.8% of the target compound.
  • Scalability: The method is designed for large-scale production with straightforward reaction conditions and common solvents.
  • Purity: Final product purity is ensured by standard extraction and chromatographic purification.
  • Operational Simplicity: Mild reaction conditions and avoidance of harsh reagents facilitate safer and more controllable synthesis.

This method represents a significant advancement in the industrial preparation of this compound, making it suitable for pharmaceutical and chemical research applications.

Additional Notes on Related Synthetic Approaches

While the above method is the most detailed and industrially relevant, alternative synthetic routes for related spirocyclic compounds involve:

  • Use of tert-butyl chloroformate reacting with 1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid in the presence of bases like triethylamine to form esters under low temperatures in dichloromethane solvent.
  • Biocatalytic and flow chemistry approaches for related spiro amine compounds, which may offer enantioselectivity and continuous production advantages but are less documented for this exact compound.

These alternative methods are more common in laboratory-scale or specialized synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the ester group can produce a variety of amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is utilized in the development of novel pharmaceuticals. Its spirocyclic structure contributes to the modulation of biological activity, making it a candidate for designing drugs targeting various diseases. For instance, compounds with similar structures have shown potential as inhibitors of specific enzymes and receptors involved in metabolic pathways.

Bioactive Small Molecules:
This compound is categorized under bioactive small molecules, which play crucial roles in biological processes. Research indicates that derivatives of spirocyclic compounds can exhibit antimicrobial and anti-inflammatory properties, making them suitable for further investigation in therapeutic applications .

Organic Synthesis

Synthetic Intermediates:
In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its ability to undergo various chemical reactions, including esterification and amination, allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .

Building Blocks for Peptide Synthesis:
The compound is also employed as a building block in peptide synthesis due to its functional groups that can facilitate coupling reactions. This application is particularly relevant in the design of peptide-based drugs, which have gained popularity due to their specificity and reduced side effects compared to traditional small molecule drugs .

Materials Science

Polymer Chemistry:
In materials science, the compound's unique structure allows it to be used in the development of new polymers with specific properties. The incorporation of spirocyclic moieties can enhance thermal stability and mechanical strength in polymeric materials, making them suitable for advanced applications such as coatings and composites .

Nanomaterials:
Research has indicated that derivatives of this compound can be used in the synthesis of nanomaterials for drug delivery systems. The spirocyclic framework can improve the solubility and bioavailability of poorly soluble drugs, enhancing their therapeutic efficacy when delivered via nanocarriers .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against several bacterial strains, indicating potential as an antibiotic candidate.
Study BDrug Delivery SystemsEnhanced solubility and controlled release profiles were observed when incorporated into nanocarriers for targeted therapy.
Study CPolymer DevelopmentResulted in polymers with improved mechanical properties and thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 2-hydroxy, 1-oxa C₁₄H₂₃NO₄* 281.34 757239-67-1† Enhanced polarity for H-bonding; drug intermediates
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 4-hydroxy, 1-oxa C₁₄H₂₃NO₄* 281.34 757239-67-1 Positional isomer; altered metabolic stability
Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 3-oxo, 2-oxa C₁₃H₂₁NO₄ 255.31 203662-19-5 Ketone group increases electrophilicity; scaffold for nucleophilic additions
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 1-oxo (cyclic ketone) C₁₃H₂₁NO₃ 239.35 191805-29-5 Simplified spiro core; used in peptide mimetics
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 3-amino, 1-oxa C₁₃H₂₄N₂O₃ 256.34 1160246-91-2 Amino group enables coupling reactions; precursor to ureas/amides
Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 2-phenyl, 3-thioxo, triaza C₂₀H₂₄N₃O₂S 345.46 892289-95-1 Thioxo group enhances metal coordination; explored in kinase inhibitors

*Inferred from structural similarity; †CAS number may overlap with positional isomers due to database inconsistencies.

Physicochemical and Pharmacokinetic Profiles

  • LogP and Solubility : The 2-hydroxy compound’s LogP is estimated to be ~1.5 (lower than the 3-oxo analog’s ~2.1), suggesting improved aqueous solubility .
  • Metabolic Stability: Hydroxy-substituted spirocycles generally undergo slower oxidative metabolism compared to amino or thioxo derivatives, as evidenced by microsomal stability assays .

Biological Activity

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 896103-70-1) is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO4, with a molecular weight of 257.33 g/mol. Its structure features a spirocyclic arrangement that is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit unique biological activities, including interactions with neurotransmitter receptors and potential anti-inflammatory effects. The specific biological activities of this compound are under investigation, particularly in relation to its effects on the central nervous system (CNS).

Preliminary studies suggest that this compound may act as a selective agonist for certain serotonin receptors, similar to other spirocyclic derivatives. This could imply potential applications in treating mood disorders or anxiety-related conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Relevant Studies

Study ReferenceCompound StudiedBiological ActivityFindings
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decaneSerotonin receptor interactionIndicated agonistic properties at 5-HT1A receptors
Spirocyclic derivativesCNS activityDemonstrated anxiolytic effects in animal models
Similar compoundsAnti-inflammatoryShowed reduction in inflammatory markers in vitro

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Safety data indicate that while the compound has potential therapeutic benefits, it also requires careful handling due to possible hazardous effects.

Table 2: Toxicological Data Summary

ParameterValue/Description
Acute Toxicity (LD50)Not fully established
Skin SensitizationPotentially sensitizing
Inhalation ToxicityRequires further study

Q & A

Q. Methodological workflow :

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm spirocyclic framework and substituents (e.g., δ 4.25–4.00 ppm for oxa-azaspiro protons) .

LCMS : Detects [M-H]– peaks (e.g., m/z 284.2) for molecular weight validation .

Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 58.93% found vs. 59.07% calculated) .

What safety precautions are recommended when handling this compound?

Q. Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved eye protection .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H332 hazard) .
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

How can reaction conditions be optimized to improve yield and purity?

Q. Experimental Variables :

ParameterOptimization StrategyExample Outcome
SolventSwitch from ethanol to dioxane/water mixturesImproved Boc protection yield (38% vs. 12.1% in initial steps)
TemperatureControlled reflux (e.g., 16 hours at 100°C for hydrolysis)Reduced byproduct formation
CatalystUse of K2CO3 for deprotonationEnhanced reaction efficiency

What strategies are effective for studying its structure-activity relationships (SAR)?

Q. Comparative Analysis :

Structural FeatureBiological ImpactReference Compound
Spirocyclic coreEnhances conformational rigiditytert-Butyl hydrazinecarboxylate derivatives
Hydroxy group at C2Modulates hydrogen bondingMethyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate
tert-Butyl esterImproves metabolic stabilityDDR1 inhibitors in Alport syndrome models

Method : Synthesize analogs (e.g., replacing hydroxy with methoxy) and test in target-specific assays .

What analytical challenges arise in distinguishing stereoisomers or tautomers?

Q. Resolution Techniques :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., 96% ee achieved for spirocyclic analogs) .
  • NOE NMR : Detects spatial proximity of protons to confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

How can reaction intermediates be characterized during synthesis?

Q. Stepwise Analysis :

  • Isolation : Quench reactions at intermediate stages (e.g., after HCl hydrolysis) and extract with MTBE .
  • Spectroscopic Profiling : Use IR to track carbonyl groups (e.g., 176.23 ppm in 13C NMR for carboxylic acid intermediates) .

What methods are used to profile impurities in the final product?

Q. Quality Control Workflow :

TLC : Monitor reaction progress (Rf = 0.3 in EtOAc/n-pentane) .

HPLC-MS : Detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

Residual Solvent Analysis : GC-MS to ensure ethanol/methanol levels meet ICH guidelines .

How does the compound’s stability under various conditions affect experimental design?

Q. Stability Data :

ConditionObservationMitigation Strategy
LightNo data; assume photosensitivityStore in amber vials at 2–8°C
HumidityHydrolysis risk for tert-butyl estersUse desiccants during storage
TemperatureDecomposition above 125°CAvoid prolonged heating

What biological screening approaches are suitable for this compound?

Q. Target Identification :

  • In vitro assays : Test against kinase targets (e.g., DDR1) using fluorescence polarization .
  • Cellular models : Evaluate anti-fibrotic activity in renal cell lines .
  • ADME profiling : Assess solubility (LogP ~2.5) and metabolic stability using liver microsomes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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